1-(4-(Bromomethyl)-2-(difluoromethyl)phenyl)-1-chloropropan-2-one
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Overview
Description
1-(4-(Bromomethyl)-2-(difluoromethyl)phenyl)-1-chloropropan-2-one is an organic compound characterized by the presence of bromomethyl, difluoromethyl, and chloropropanone functional groups
Preparation Methods
The synthesis of 1-(4-(Bromomethyl)-2-(difluoromethyl)phenyl)-1-chloropropan-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a difluoromethyl-substituted benzene derivative, followed by chlorination and subsequent reaction with a propanone derivative under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and solvents to facilitate the reactions.
Chemical Reactions Analysis
1-(4-(Bromomethyl)-2-(difluoromethyl)phenyl)-1-chloropropan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Addition Reactions: The difluoromethyl group can participate in addition reactions, particularly with electrophiles.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-(Bromomethyl)-2-(difluoromethyl)phenyl)-1-chloropropan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of therapeutic agents.
Industry: It is used in the development of advanced materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(4-(Bromomethyl)-2-(difluoromethyl)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The bromomethyl and difluoromethyl groups can form covalent bonds with nucleophilic sites on target molecules, leading to the modulation of biological pathways. The compound’s effects are mediated through its ability to alter the structure and function of proteins and enzymes involved in key cellular processes.
Comparison with Similar Compounds
1-(4-(Bromomethyl)-2-(difluoromethyl)phenyl)-1-chloropropan-2-one can be compared with other similar compounds, such as:
1-(4-Bromomethylphenyl)-1-chloropropan-2-one: Lacks the difluoromethyl group, resulting in different reactivity and applications.
1-(4-(Difluoromethyl)phenyl)-1-chloropropan-2-one:
1-(4-(Bromomethyl)-2-(trifluoromethyl)phenyl)-1-chloropropan-2-one: Contains a trifluoromethyl group instead of a difluoromethyl group, leading to variations in its chemical behavior and applications.
Properties
Molecular Formula |
C11H10BrClF2O |
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Molecular Weight |
311.55 g/mol |
IUPAC Name |
1-[4-(bromomethyl)-2-(difluoromethyl)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C11H10BrClF2O/c1-6(16)10(13)8-3-2-7(5-12)4-9(8)11(14)15/h2-4,10-11H,5H2,1H3 |
InChI Key |
ADTJATWCNSOSGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)CBr)C(F)F)Cl |
Origin of Product |
United States |
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